molecular formula C12H9FS B1607606 4-(4-Fluorophenyl)thiophenol CAS No. 200958-13-0

4-(4-Fluorophenyl)thiophenol

Cat. No.: B1607606
CAS No.: 200958-13-0
M. Wt: 204.26 g/mol
InChI Key: HKHDKANLOZASGR-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)thiophenol, also known as 4-Fluorobenzenethiol or 4-Mercaptofluorobenzene, is a clear colorless to light yellow liquid . It has a molecular formula of FC6H4SH and a molecular weight of 128.17 . It is used in the synthesis of Bicalutamide, an anti-cancer drug .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophenol group attached to a fluorophenyl group . It contains a total of 24 bonds, including 15 non-H bonds, 12 multiple bonds, 1 rotatable bond, 12 aromatic bonds, and 2 six-membered rings .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved information, thiophenols, in general, are known to be highly reactive . They are extensively used in the chemical industry for preparing pesticides, polymers, and pharmaceuticals .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.203 g/mL at 25 °C . It has a refractive index of n20/D 1.550 .

Scientific Research Applications

1. Material Science and Pharmaceuticals

4-(4-Fluorophenyl)thiophenol and its derivatives have been studied extensively due to their diverse applications in material science and pharmaceuticals. These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antioxidant, antiviral, antianxiety, antiprotozoal, insecticidal, antiproliferative, and herbicidal properties (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

2. Environmental Monitoring

Thiophenols, a class to which this compound belongs, are critical in environmental monitoring due to their toxic nature. Efficient methods for detecting thiophenols in environmental samples, such as water and living cells, have been developed, utilizing probes that can rapidly and sensitively detect thiophenols (Ren, Huo, Huang, Chao, Wen, Fan, & Yin, 2020).

3. Biological Imaging

This compound derivatives are used in biological imaging. For example, two-photon fluorescent probes for thiophenols have been developed. These probes are preferred for their low background fluorescence and deep penetration depth, useful in imaging thiophenols in living cells and tissues (Liu, Zhang, Zhang, Wang, Hu, Wang, & Tan, 2015).

4. Polymer Science

Synthesis and characterization of compounds like 3-(4-fluorophenyl)thieno[3,2-b]thiophene show applications in polymer science. These compounds have been used in electropolymerization, leading to polymers with potential applications in energy storage and electrochromic devices (Topal, Topal, Ulukan, Ustamehmetoğlu, Ozturk, & Sezer, 2021).

5. Synthesis of Radiopharmaceuticals

This compound derivatives have been explored in the synthesis of radiopharmaceuticals, such as no-carrier-added [18F]fluorophenol. These compounds are crucial for creating more complex radiopharmaceuticals used in medical imaging (Ross, Ermert, & Coenen, 2011).

6. Antimicrobial Research

Compounds containing this compound have been synthesized and tested for their antimicrobial activity. They have shown effectiveness against various bacterial strains and fungi, indicating their potential in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

7. Molecular Spectroscopy

Studies on molecules like 4-fluorothiophenol have provided insights into molecular structures and dynamics through techniques like microwavespectroscopy. These studies are vital for understanding the internal rotation and structure of such compounds, contributing to knowledge in areas like quantum chemistry (Larsen & Schulz, 2009).

Safety and Hazards

4-(4-Fluorophenyl)thiophenol is classified as a hazardous chemical. It is flammable and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Safety measures include avoiding ingestion and inhalation, avoiding dust formation, and storing in a dry, cool, and well-ventilated place .

Relevant Papers The retrieved papers discuss the properties and uses of thiophenols, including this compound . They highlight the importance of thiophenols in the chemical industry and their potential applications in the development of fluorescent probes .

Properties

IUPAC Name

4-(4-fluorophenyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FS/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHDKANLOZASGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374659
Record name 4-(4-Fluorophenyl)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200958-13-0
Record name 4-(4-Fluorophenyl)thiophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (0.95 grams, 25 mmole) was added in portions to a stirred solution of 4'-fluorobiphenyl-4-sulfonylchloride (2.7 grams, 10 mmole) in tetrahydrofuran (75 mL). The resulting mixture was heated at reflux for 4 hours, cooled in an ice bath and quenched by addition of 10% aqueous sulfuric acid solution (100 mL). After stirring for 30 minutes, the mixture was filtered through Celite™ and the tetrahydrofuran was removed under vacuum. The residue was diluted with water and extracted with diethyl ether. The organic layer was washed with water and brine, dried over magnesium sulfate and concentrated under vacuum to a solid. Trituration of the solid with diethyl ether, removal of insoluble material by filtration and concentrated of the filtrate provided the title compound as a yellow solid (1.4 grams, 69%).
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
69%

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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